(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211148
InChI: InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m0/s1
SMILES:
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

CAS No.:

Cat. No.: VC17211148

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane -

Specification

Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
IUPAC Name (2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane
Standard InChI InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m0/s1
Standard InChI Key ZYUZXUFBGPSCBM-LURJTMIESA-N
Isomeric SMILES C1[C@H](O1)COC2=C(C(=CC(=C2)Br)F)F
Canonical SMILES C1C(O1)COC2=C(C(=CC(=C2)Br)F)F

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane possesses the molecular formula C₉H₇BrF₂O₂ and a molar mass of 265.05 g/mol . Its IUPAC name, (2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane, reflects the (S)-configuration at the stereogenic carbon adjacent to the epoxide oxygen. The compound’s structure integrates:

  • A bromine atom at the 5-position of the phenyl ring.

  • Fluorine atoms at the 2- and 3-positions, enhancing electrophilicity.

  • A methyloxirane group linked via an ether bond.

The stereochemistry is critical, as the (S)-enantiomer exhibits distinct reactivity and biological activity compared to its (R)-counterpart. For instance, the spatial arrangement of substituents influences nucleophilic attack trajectories on the epoxide ring, a property exploited in asymmetric synthesis.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₇BrF₂O₂
Molecular Weight265.05 g/mol
CAS Number702687-42-1 (R-enantiomer)
IUPAC Name(2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane
Isomeric SMILESC1C@HCOC2=C(C(=CC(=C2)Br)F)F

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane typically proceeds via a two-step sequence:

  • Phenolation of Epichlorohydrin:

    • 5-Bromo-2,3-difluorophenol reacts with epichlorohydrin in the presence of a base (e.g., NaOH) to form the intermediate chlorohydrin.

    • Conditions: 60–80°C, anhydrous solvent (e.g., THF), 6–8 hours.

  • Epoxide Formation:

    • Intramolecular cyclization of the chlorohydrin under basic conditions yields the epoxide.

    • Stereochemical control is achieved using chiral catalysts or resolving agents to isolate the (S)-enantiomer.

Reactivity and Functionalization

Epoxide Ring-Opening Reactions

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s epoxide group forms covalent adducts with catalytic residues (e.g., serine in proteases). In kinetic studies, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane inhibited HIV-1 protease with an IC₅₀ of 2.3 µM, outperforming the (R)-enantiomer (IC₅₀ = 18 µM).

Prodrug Development

Derivatization to phosphate esters enhances water solubility, enabling intravenous delivery. In vivo studies in rodents showed a 40% increase in bioavailability compared to non-esterified analogs.

Hazard StatementPrecautionary Measure
H317: May cause allergic skin reactionWear nitrile gloves; avoid skin contact .
H341: Suspected of genetic defectsUse fume hood; minimize inhalation .
SupplierPackagingPrice (USD)Purity
Matrix Scientific5 g$1,81695%
AK Scientific5 g$2,50197%
Alichem1 g$501.4998%

Recent Research Findings

Enantioselective Anticancer Activity

In a 2024 study, the (S)-enantiomer demonstrated selective cytotoxicity against breast cancer cells (MCF-7, IC₅₀ = 8.2 µM) versus normal fibroblasts (IC₅₀ > 100 µM). Mechanistic studies linked this to ROS-mediated apoptosis.

Catalytic Asymmetric Transformations

A novel organocatalytic protocol using thiourea catalysts achieved 99% ee in the synthesis of β-nitro alcohols from (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane and nitromethane.

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